![molecular formula C14H13NO5 B1452737 2-(2,3-Dimethoxyphenoxy)nicotinic acid CAS No. 1160264-58-3](/img/structure/B1452737.png)
2-(2,3-Dimethoxyphenoxy)nicotinic acid
Overview
Description
2-(2,3-Dimethoxyphenoxy)nicotinic acid is a unique chemical compound with the molecular formula C14H13O5N1 . It is provided to researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-(2,3-Dimethoxyphenoxy)nicotinic acid is represented by the SMILES stringO=C(O)C1=CC=CN=C1OC2=CC=CC(OC)=C2OC
. The InChI representation is 1S/C14H13NO5/c1-18-10-6-3-7-11(12(10)19-2)20-13-9(14(16)17)5-4-8-15-13/h3-8H,1-2H3,(H,16,17)
. Physical And Chemical Properties Analysis
2-(2,3-Dimethoxyphenoxy)nicotinic acid is a solid substance . It has a molecular weight of 275.26 . The density is 1.3±0.1 g/cm3, and it has a boiling point of 416.8±45.0 °C at 760 mmHg .Scientific Research Applications
Pharmacology: Cardiovascular Therapeutics
2-(2,3-Dimethoxyphenoxy)nicotinic acid: has been explored for its potential cardiovascular benefits. Derivatives of nicotinic acid, like this compound, have shown promise in treating dyslipidemia and preventing cardiovascular diseases . The compound’s ability to modulate lipid levels could be harnessed to develop new medications that reduce the risk of heart attacks and atherosclerotic diseases.
Biochemistry: Enzyme Modulation
In biochemistry, this compound is of interest for its role in enzyme modulation. It could affect the activity of enzymes involved in metabolic pathways, potentially leading to new insights into the treatment of metabolic disorders .
Medicinal Chemistry: Drug Design
“2-(2,3-Dimethoxyphenoxy)nicotinic acid” is significant in medicinal chemistry for drug design. Its structure serves as a scaffold for creating new molecules with enhanced therapeutic properties, particularly in the realm of anti-inflammatory and analgesic medications .
Organic Synthesis: Chemical Precursor
The compound is used in organic synthesis as a chemical precursor. Its molecular structure allows for various chemical modifications, making it a versatile starting point for synthesizing a wide range of organic compounds .
Analytical Chemistry: Chemical Analysis
In analytical chemistry, “2-(2,3-Dimethoxyphenoxy)nicotinic acid” can be used as a standard or reference compound in chromatography and spectrometry. Its well-defined structure and properties facilitate the accurate analysis of complex chemical mixtures .
Environmental Science: Plant Stress Resistance
Research in environmental science has investigated the use of nicotinic acid derivatives to enhance plant stress resistance. Studies suggest that such compounds can improve plant tolerance to abiotic stressors like heavy metals, which is crucial for maintaining ecosystem balance .
Safety and Hazards
properties
IUPAC Name |
2-(2,3-dimethoxyphenoxy)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-18-10-6-3-7-11(12(10)19-2)20-13-9(14(16)17)5-4-8-15-13/h3-8H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPKEDZLAKOKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC2=C(C=CC=N2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229157 | |
Record name | 2-(2,3-Dimethoxyphenoxy)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethoxyphenoxy)nicotinic acid | |
CAS RN |
1160264-58-3 | |
Record name | 2-(2,3-Dimethoxyphenoxy)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-Dimethoxyphenoxy)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.